2-(2-Chlorophenyl)-2-hydroxycyclohexanone

Catalog No.
S3314234
CAS No.
1823362-29-3
M.F
C12H13ClO2
M. Wt
224.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenyl)-2-hydroxycyclohexanone

CAS Number

1823362-29-3

Product Name

2-(2-Chlorophenyl)-2-hydroxycyclohexanone

IUPAC Name

2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

InChI

InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(15)8-4-3-7-11(12)14/h1-2,5-6,15H,3-4,7-8H2

InChI Key

TXHGZWYEGMFTJB-UHFFFAOYSA-N

SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)O

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)O

2-(2-Chlorophenyl)-2-hydroxycyclohexanone is a synthetic organic compound characterized by a cyclohexanone core structure, with a hydroxyl group and a 2-chlorophenyl substituent at the second position. Its molecular formula is C12_{12}H13_{13}ClO2_2, and it has garnered interest in both organic and medicinal chemistry due to its structural similarities to various bioactive molecules, including hallucinogens and anesthetics like ketamine . This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds, highlighting its versatility in organic synthesis.

Synthesis and Characterization:

(+/-)-2-(2-Chlorophenyl)-2-hydroxycyclohexanone is a chemical compound that can be synthesized through various methods. Research articles describe its preparation using different starting materials and reaction conditions [, ].

Potential applications:

Research has explored the potential applications of (+/-)-2-(2-Chlorophenyl)-2-hydroxycyclohexanone in various fields, including:

  • As a building block for the synthesis of other complex molecules: Due to its functional groups, the compound can serve as a starting material for the synthesis of more complex molecules with potential applications in drug discovery [].
  • As a reference standard in analytical chemistry: The compound's well-defined structure and properties make it suitable as a reference standard in analytical techniques like chromatography and mass spectrometry, aiding in the identification and quantification of other compounds [].

  • Aldol Condensation: This reaction can occur when the compound is treated with aldehydes or ketones, leading to the formation of β-hydroxy ketones.
  • Nucleophilic Additions: The carbonyl group can undergo nucleophilic attack, allowing for further functionalization.
  • Esterification and Etherification: The hydroxyl group can react with acids or alcohols to form esters or ethers, respectively .
  • Cross-Coupling Reactions: The chlorine atom on the aromatic ring provides a site for further substitution reactions, enhancing its potential for creating diverse derivatives.

Research indicates that 2-(2-Chlorophenyl)-2-hydroxycyclohexanone exhibits potential biological activities. Its structural similarity to ketamine suggests possible applications in anesthetic and analgesic therapies. Additionally, derivatives of this compound have shown promise in various pharmacological activities, including anticonvulsant, antifungal, and anticancer properties . Its use as an impurity in esketamine formulations also points to its relevance in therapeutic contexts.

Several methods have been reported for synthesizing 2-(2-Chlorophenyl)-2-hydroxycyclohexanone:

  • Aldol Condensation: The compound can be synthesized by reacting 2-chlorobenzaldehyde with cyclopentanone in the presence of a base. This reaction forms an α,β-unsaturated ketone intermediate, which can be hydrogenated to yield the desired product.
  • Grignard Reaction: Another method involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration and oxidation steps to form the hydroxy ketone intermediate .
  • Oxidation Reactions: The alkene intermediate formed from earlier reactions can be oxidized using potassium permanganate to yield 2-(2-Chlorophenyl)-2-hydroxycyclohexanone as the final product .

The primary application of 2-(2-Chlorophenyl)-2-hydroxycyclohexanone lies in its role as a building block in organic synthesis. It is utilized for:

  • Pharmaceutical Development: As an intermediate for synthesizing various pharmaceutical compounds, particularly those related to anesthetic properties.
  • Analytical Standards: Used in pharmacological studies as an analytical reference standard for ketamine metabolites .
  • Library Synthesis: Researchers employ it to create libraries of structurally diverse compounds for drug discovery purposes.

Several compounds share structural characteristics with 2-(2-Chlorophenyl)-2-hydroxycyclohexanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
KetamineCyclohexanone core; N-substitutedAnesthetic properties; NMDA receptor antagonist
EsketamineS-enantiomer of ketamine; similar coreApproved for treatment-resistant depression
1-(2-Chlorophenyl)-cyclohexeneLacks hydroxyl group; unsaturatedIntermediate in ketamine synthesis
4-Hydroxy-N,N-dimethyltryptamineIndole structure; psychoactiveHallucinogenic properties; serotonin receptor agonist

The uniqueness of 2-(2-Chlorophenyl)-2-hydroxycyclohexanone lies in its specific combination of functional groups that allow for diverse chemical reactivity while maintaining structural integrity akin to both anesthetics and hallucinogens .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

224.0604073 g/mol

Monoisotopic Mass

224.0604073 g/mol

Heavy Atom Count

15

UNII

7V2660692X

Dates

Modify: 2024-04-14

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